molecular formula C22H21ClFN3O2S B2877103 N-benzyl-2-{[4-ethyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide CAS No. 1112399-52-6

N-benzyl-2-{[4-ethyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B2877103
CAS RN: 1112399-52-6
M. Wt: 445.94
InChI Key: CTJALBSIEYEDAY-UHFFFAOYSA-N
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Description

“N-benzyl-2-{[4-ethyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide” is a complex organic compound that contains several functional groups and rings, including a benzyl group, a pyrazole ring, a triazole ring, and an acetamide group. These groups are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reagents and conditions used. For example, the benzyl group might be introduced via a nucleophilic substitution reaction , and the triazole ring might be formed via a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy . The presence of different functional groups and rings would give rise to a complex spectrum with many peaks.


Chemical Reactions Analysis

This compound, like other organic compounds, could undergo a variety of chemical reactions. For example, the benzyl group could participate in free radical reactions , and the acetamide group could undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the acetamide would likely make it soluble in polar solvents .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Insecticidal Applications : Research has been conducted on the synthesis of various heterocycles incorporating a thiadiazole moiety for their potential insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. The study aimed at developing compounds with enhanced efficacy in pest control applications (Fadda et al., 2017).

  • Anticonvulsant Activity : Another area of research involves the synthesis of alkanamide derivatives, including compounds with triazole rings, evaluated for their anticonvulsant activity. These studies are essential for developing new therapeutic agents for managing epilepsy and related disorders (Tarikogullari et al., 2010).

  • Antioxidant Coordination Complexes : Coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activities. Such compounds could be valuable in developing treatments or supplements aimed at combating oxidative stress-related diseases (Chkirate et al., 2019).

  • Antitumor Properties : The antitumor activities of new thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have been explored. These compounds offer a foundation for the development of new anticancer drugs, highlighting the diverse therapeutic potentials of chemically synthesized heterocycles (Albratty et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many drugs work by binding to a specific protein in the body and altering its function .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activity. It could also be interesting to investigate its interactions with various proteins or other biological targets .

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-[(4-methoxyphenyl)methyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFN3O2S/c1-29-15-7-5-14(6-8-15)11-27-10-9-20-16(12-27)21(28)26-22(25-20)30-13-17-18(23)3-2-4-19(17)24/h2-8H,9-13H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJALBSIEYEDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC3=C(C2)C(=O)NC(=N3)SCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-{[4-ethyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide

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